Mebeverine Acid - 475203-77-1

Mebeverine Acid

Catalog Number: EVT-358332
CAS Number: 475203-77-1
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mebeverine is synthesized from veratric acid and mebeverine alcohol, both of which are produced through specific chemical reactions. The compound is marketed under various brand names, including Colofac and Mylan IBS Relief Tablets, and is available in several formulations, including film-coated tablets . Its classification as an antispasmodic places it among medications that target smooth muscle relaxation in the gastrointestinal tract.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mebeverine Acid involves multiple steps, typically starting from veratric acid. The process can be summarized as follows:

  1. Esterification: Veratric acid undergoes esterification with mebeverine alcohol to form the ester bond characteristic of mebeverine.
  2. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.
  3. Characterization: The final product is analyzed using spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) to confirm its structure and purity.

The technical details of these methods emphasize the importance of controlling reaction conditions (temperature, solvent choice) to optimize yield and minimize by-products.

Chemical Reactions Analysis

Reactions and Technical Details

Mebeverine Acid participates in several chemical reactions relevant to its pharmacological properties:

  1. Hydrolysis: In biological systems, mebeverine undergoes hydrolysis to yield veratric acid and mebeverine alcohol, which are inactive metabolites.
  2. Metabolic Pathways: The metabolism primarily occurs via esterases that cleave the ester bond, leading to the formation of demethylated carboxylic acid (DMAC), which is the main metabolite detected in plasma .

These reactions are crucial for understanding the drug's pharmacokinetics and its elimination from the body.

Mechanism of Action

Process and Data

The mechanism of action of Mebeverine Acid is not fully elucidated but involves multiple pathways:

  • Smooth Muscle Relaxation: Mebeverine directly acts on the smooth muscle of the gastrointestinal tract, leading to relaxation without altering normal motility.
  • Ion Channel Modulation: It may decrease ion channel permeability, which contributes to its antispasmodic effects.
  • Noradrenaline Reuptake Blockade: This action may enhance local anesthetic effects within the gut.
  • Weak Anti-muscarinergic Activity: Although it has minimal systemic side effects typical of anticholinergics, this property may play a role in its efficacy .

Data indicate that systemic side effects are largely absent when administered at therapeutic doses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mebeverine Acid exhibits the following physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.
  • Melting Point: Approximately 100-105 °C.
  • pH Stability: Stable within a pH range of 4-8 .

These properties influence formulation strategies for oral administration.

Applications

Scientific Uses

Mebeverine Acid is primarily utilized in clinical settings for:

  • Treatment of Irritable Bowel Syndrome: It alleviates symptoms such as abdominal pain, cramping, diarrhea, and constipation.
  • Management of Spastic Colon Conditions: Effective for conditions like mucous colitis and spastic constipation .

The drug's unique mechanism allows it to provide symptomatic relief without significant side effects associated with traditional anticholinergic medications.

Metabolic Pathways and Biotransformation Mechanisms of Mebeverine Acid

Enzymatic Hydrolysis of Mebeverine to Mebeverine Alcohol and Subsequent Oxidation

Mebeverine acid (3,4-dimethoxybenzoic acid) is the primary carboxylic acid metabolite generated from the hydrolysis of the parent drug mebeverine, an ester-based spasmolytic agent. This biotransformation occurs rapidly in vivo, cleaving mebeverine into two principal fragments: veratric acid (synonymous with mebeverine acid) and mebeverine alcohol (4-[ethyl-(2-(4-methoxyphenyl)-1-methylethyl)amino]butan-1-ol) [5] [8]. The reaction is catalyzed by non-specific carboxylesterases in the liver and plasma, resulting in negligible systemic concentrations of the intact parent drug post-administration [5] [10].

Mebeverine alcohol undergoes further oxidative metabolism, primarily via O-demethylation, to form desmethylmebeverine alcohol (4-[ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino]butan-1-ol) [8] [10]. Conversely, mebeverine acid may undergo phase I demethylation to yield vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), though quantitative studies confirm veratric acid as the dominant circulating acid metabolite [1] [8].

Table 1: Key Metabolites of Mebeverine Hydrolysis

Precursor CompoundPrimary MetaboliteSecondary MetaboliteDetection Method
MebeverineMebeverine acid (Veratric acid)Vanillic acid / Isovanillic acidGC-MS, LC/ESI-MS/MS [1]
MebeverineMebeverine alcoholDesmethylmebeverine alcoholHPLC-MS/MS [10]

Role of Esterases in In Vivo and In Vitro Hydrolysis Dynamics

Esterases are pivotal in mebeverine’s presystemic hydrolysis. Studies using pH-controlled media demonstrate extreme instability under alkaline conditions (half-life = 0.2 days in 0.1M NaOH) compared to neutral stability [4]. This pH sensitivity necessitates stringent control during bioanalytical processing to prevent artifactual hydrolysis. Enzyme-specific studies validate carboxylesterases as primary catalysts, though in vitro models show variability:

  • Papain and hyaluronidase significantly enhance hydrolysis efficiency in blood samples, minimizing false-negative results in forensic or pharmacokinetic assays [5].
  • Trypsin and chymotrypsin exhibit lower catalytic activity, underscoring enzyme selectivity in mebeverine cleavage [5].

Table 2: Enzymatic Hydrolysis Dynamics of Mebeverine

Condition/EnzymeHydrolysis EfficiencyHalf-LifeAnalytical Impact
Alkaline (0.1M NaOH)High0.2 daysDegrades to acid/alcohol artifacts [4]
Papain (pH 2–4)HighNot reportedPrevents false negatives in blood [5]
CarboxylesterasesModerate-HighMinutes (in vivo)Governs presystemic metabolism [10]

Interspecies Variability in Metabolic Fate: Comparative Analysis of Human vs. Animal Models

Significant interspecies differences exist in mebeverine acid’s biotransformation:

  • Humans: Excrete veratric acid predominantly as unchanged conjugates (32% of dose) with minor O-demethylated derivatives (vanillic/isovanillic acids; 9.2% combined) [8]. No amino acid conjugates are detected.
  • Avian models (Incubated hen’s egg): Produce a unique vertebrate metabolite—3,3′,4,4′-tetramethoxy-l-ornithuric acid—an ornithine conjugate undetected in mammals [1] [2]. Regioselective O-demethylation occurs exclusively at the para-methoxyl group, yielding 4-hydroxy-3-methoxybenzoic acid, unlike mammals where both ortho and para demethylation occur [1].
  • Rodents: Exhibit accelerated hydrolysis kinetics but divergent phase II metabolism, with reduced urinary excretion of acid metabolites (≤5.5% for alcohol moieties) versus humans [8].

Table 3: Interspecies Variability in Mebeverine Acid Metabolism

Species/ModelPrimary MetaboliteUnique MetabolitesExcretion Pathway
HumanVeratric acid conjugatesVanillic acid, Isovanillic acidUrine (44% of dose) [8]
Hen’s egg4-Hydroxy-3-methoxybenzoic acidTetramethoxy-l-ornithuric acidAllantoic fluid [1]
RatVeratric acidTrace protocatechuic acidUrine (<5% alcohol moieties) [8]

Quantitative Distribution of Mebeverine Acid in Systemic Circulation and Excretion Pathways

Mebeverine acid derivatives dominate systemic exposure post-mebeverine administration:

  • Plasma pharmacokinetics: After a 270 mg oral mebeverine dose in humans, mebeverine acid accounts for >97% of the acid-related metabolites in circulation, with peak concentrations (C~max~) significantly exceeding those of mebeverine alcohol or desmethylated analogs [8] [10].
  • Excretion: Within 24 hours, 32% of the administered dose is excreted in urine as veratric acid, predominantly conjugated. Vanillic acid (2.7%) and isovanillic acid (6.5%) constitute minor fractions [8]. Fecal excretion is negligible.
  • Bioanalytical quantification: HPLC-MS/MS is optimal for simultaneous detection of mebeverine acid, mebeverine alcohol, and desmethyl metabolites in plasma, avoiding degradation artifacts inherent in GC-MS injectors [5] [10].

Table 4: Pharmacokinetic Parameters of Mebeverine Acid Metabolites

Metabolite% of Dose ExcretedPrimary Excretion RouteDetection Method (Optimal)
Mebeverine acid (Veratric acid)32%Urinary conjugationHPLC-MS/MS [10]
Vanillic acid2.7%Urinary free/conjugatedGC-MS [8]
Isovanillic acid6.5%Urinary free/conjugatedGC-MS [8]
Mebeverine alcohol0.9%Urinary oxidation productsHPLC-MS/MS [10]

Properties

CAS Number

475203-77-1

Product Name

Mebeverine Acid

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

InChI

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)

InChI Key

UZUWRVLVHOYTNN-UHFFFAOYSA-N

SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.